

Introduction: The Role of a Specialized Reagent in Complex Synthesis

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Compound of Interest

Compound Name:	3,4,5-Trimethoxybenzoic Anhydride
CAS No.:	1719-88-6
Cat. No.:	B156491

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3,4,5-Trimethoxybenzoic Anhydride is a symmetrical anhydride derived from 3,4,5-trimethoxybenzoic acid, a compound often synthesized from gallic acid.[1] While not a household name, this reagent holds significant value as a specialized building block and acylating agent in the fields of organic chemistry and medicinal chemistry. Its structure, featuring a stable trimethoxyphenyl group, is a key component in a variety of pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, core reactivity, and practical applications for researchers and drug development professionals.

The primary utility of **3,4,5-Trimethoxybenzoic Anhydride** lies in its ability to introduce the 3,4,5-trimethoxybenzoyl moiety into other molecules. This functional group is integral to the structure of several important pharmaceuticals, including the antibacterial synergist Trimethoprim and the anti-anxiety agent Trimetozine.[2] The anhydride offers a stable, crystalline, and often more manageable alternative to the corresponding acid chloride for acylation reactions.

Physicochemical and Structural Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. **3,4,5-Trimethoxybenzoic Anhydride** is a white to off-white crystalline solid.[3] Key identifying and physical data are summarized in the table below.

Property	Value	Source(s)
CAS Number	1719-88-6	[3][4][5][6]
Molecular Formula	C ₂₀ H ₂₂ O ₉	[3][4][5][6]
Molecular Weight	406.38 g/mol	[4][6]
Appearance	White to Almost white crystal or powder	[3]
Melting Point	159-161 °C	[3][6]
Canonical SMILES	<chem>COC1=CC(=CC(=C1OC)OC)C(=O)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC</chem>	[4][6]
InChI Key	LQJFTZJNDJDCKV-UHFFFAOYSA-N	[6]
Storage Conditions	Store at 10°C - 25°C, keep dry, under inert gas (e.g., Nitrogen)	[4]

Synthesis and Derivation

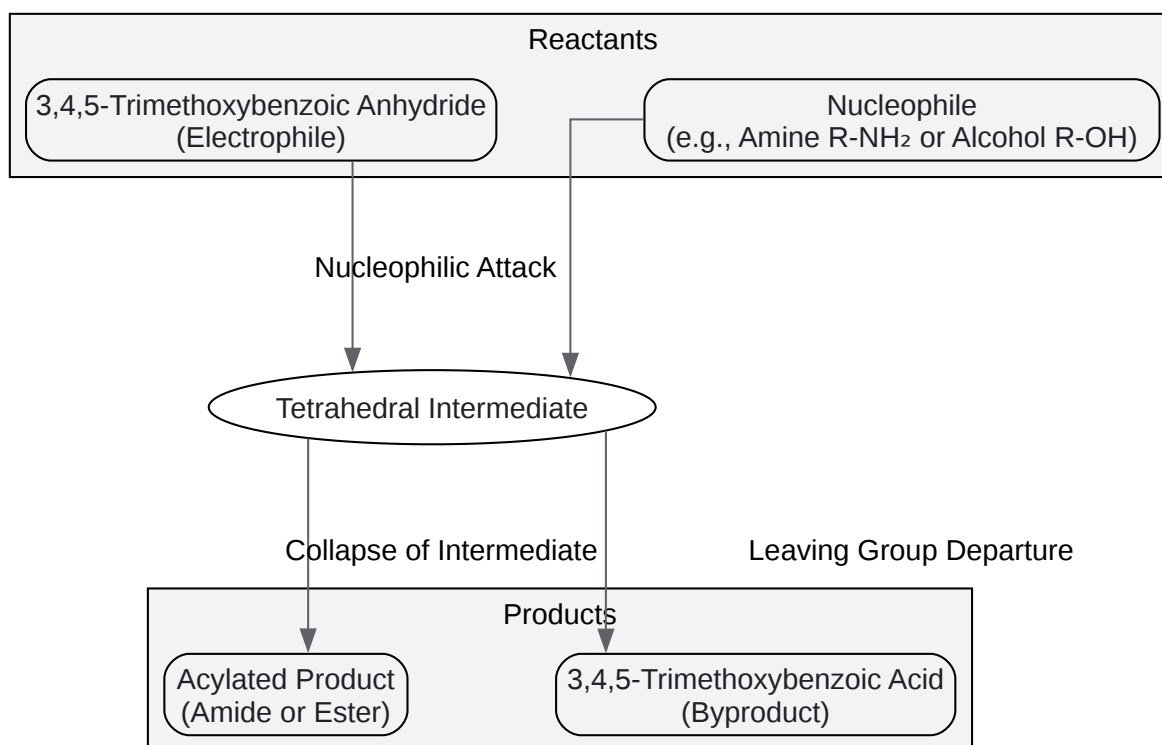
3,4,5-Trimethoxybenzoic Anhydride is synthetically derived from its corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid. The acid itself is commonly prepared via the methylation of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally abundant compound.[2][7] Green synthesis routes have been developed using reagents like dimethyl carbonate in place of more hazardous methylating agents like dimethyl sulfate.[7]

The conversion of the carboxylic acid to the anhydride is a standard organic transformation, typically achieved by dehydration using a suitable reagent such as acetic anhydride or by reacting the acid with a coupling agent.

Core Reactivity: A Stable Acylating Agent

The central feature of **3,4,5-Trimethoxybenzoic Anhydride**'s reactivity is the electrophilic nature of its carbonyl carbons. The anhydride bond is susceptible to cleavage by nucleophiles, making the compound an effective agent for acylation—the process of adding an acyl group (in this case, the 3,4,5-trimethoxybenzoyl group).

This reactivity is fundamental to its application in forming stable amide and ester linkages, which are cornerstones of pharmaceutical structures.



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Caption: General mechanism of nucleophilic acyl substitution using **3,4,5-Trimethoxybenzoic Anhydride**.

Reactivity with Amines: Amide Bond Formation

The reaction with primary or secondary amines is one of the most important applications, leading to the formation of highly stable amide bonds. This reaction is central to synthesizing various drug molecules. The anhydride reacts with amines, often in the presence of a non-nucleophilic base, to yield the corresponding N-substituted 3,4,5-trimethoxybenzamide and one equivalent of 3,4,5-trimethoxybenzoic acid as a byproduct.[4]

Reactivity with Alcohols: Ester Synthesis

Similarly, the anhydride reacts with alcohols to form esters. This esterification is particularly useful in creating prodrugs or modifying the solubility and pharmacokinetic profiles of active pharmaceutical ingredients. The reaction can be catalyzed by an acid or base. This method is advantageous for creating esters of complex or sensitive alcohols where the corresponding amino alcohol may not be readily available.[8]

Applications in Pharmaceutical Synthesis

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs with a wide range of biological activities.

- **Anticancer Agents:** The compound is used as an intermediate in the preparation of potent anticancer drugs.[4]
- **Antimicrobial Agents:** It is a precursor to Trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase, often used in combination with sulfamethoxazole.[9]
- **Cardiovascular and CNS Drugs:** The related compound, 3,4,5-trimethoxybenzaldehyde, is an intermediate for drugs like the vasodilator Trimazosin and the anti-anxiety agent Roletamide. [9] The synthesis of basic esters of 3,4,5-trimethoxybenzoic acid has been explored to generate compounds with reserpine-like activity, targeting hypertension and anxiety.[8]

Illustrative Experimental Protocol: Synthesis of an N-Aryl Benzamide

This protocol provides a generalized, step-by-step methodology for the acylation of an amine using **3,4,5-Trimethoxybenzoic Anhydride**.

Objective: To synthesize an N-aryl-3,4,5-trimethoxybenzamide.

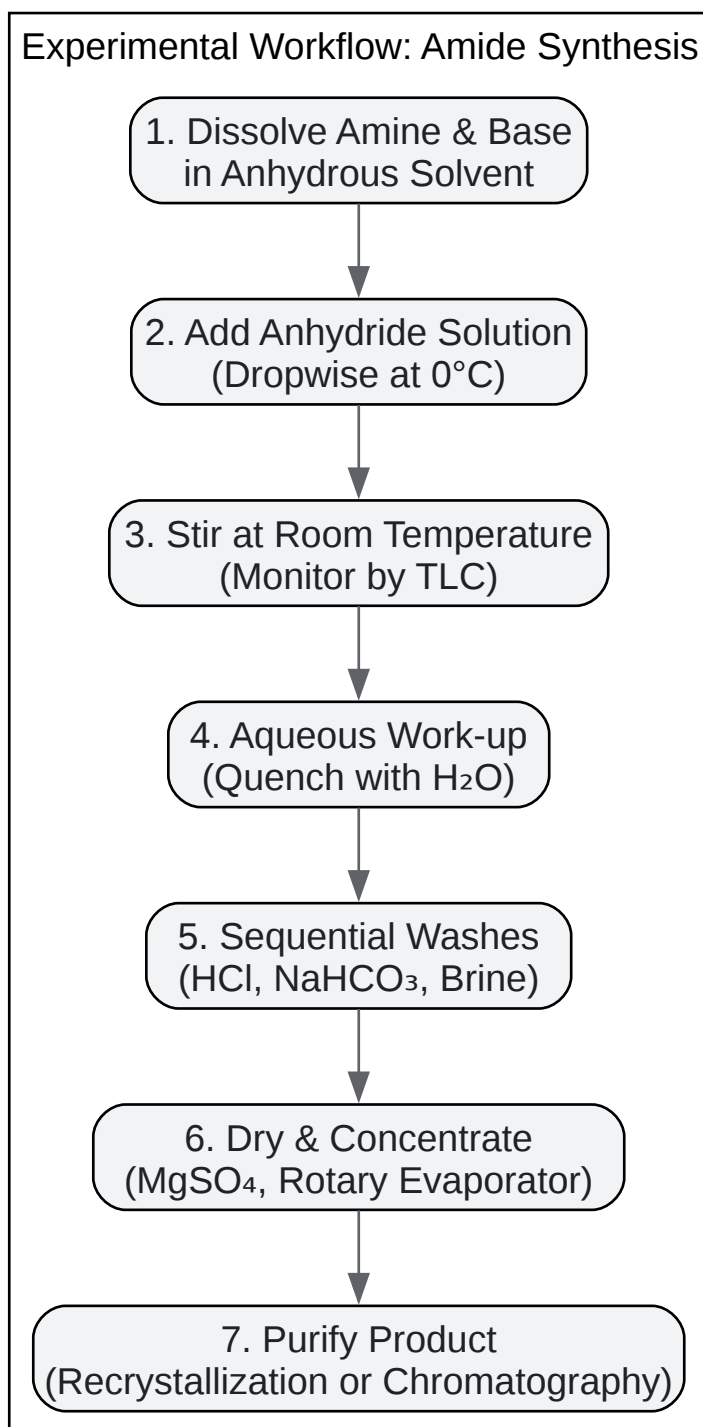
Materials:

- **3,4,5-Trimethoxybenzoic Anhydride**
- Substituted Aniline (or other primary/secondary amine)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- **Reagent Addition:** In a separate flask, dissolve **3,4,5-Trimethoxybenzoic Anhydride** (1.1 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

- Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide.



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Caption: A typical laboratory workflow for the synthesis of an amide using **3,4,5-Trimethoxybenzoic Anhydride**.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. **3,4,5-Trimethoxybenzoic Anhydride** is classified as a hazardous substance.

- Hazard Statements: It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Some sources also indicate it may cause respiratory irritation (H335).
- Precautionary Statements:
 - Prevention: Wash hands and face thoroughly after handling (P264). Wear protective gloves and eye protection (P280). Avoid breathing dust (P261).[3]
 - Response: IF ON SKIN, wash with plenty of water (P302+P352). IF IN EYES, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do (P305+P351+P338). If irritation persists, seek medical advice.[3]
- Personal Protective Equipment (PPE): Standard PPE includes safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended.

Spectroscopic Data Reference

While comprehensive spectral data for the anhydride is not always published, the data for the parent 3,4,5-Trimethoxybenzoic Acid serves as an excellent reference point for identifying the core trimethoxyphenyl moiety.

- ^1H NMR (DMSO- d_6):
 - δ ~7.23 ppm (s, 2H, Ar-H)
 - δ ~3.85 ppm (s, 6H, 2 x -OCH₃ at C3 and C5)
 - δ ~3.72 ppm (s, 3H, -OCH₃ at C4)
 - δ ~12.90 ppm (br s, 1H, -COOH)[1]

- ^{13}C NMR (100MHz, DMSO): δ 167.40 (C=O), 153.11 (Ar-C-O), 141.81 (Ar-C-O), 126.38 (Ar-C-COOH), 106.98 (Ar-C-H), 60.55 (-OCH₃), 56.35 (-OCH₃).[\[10\]](#)
- IR Spectroscopy: For the anhydride, the key feature would be two characteristic C=O stretching bands for the anhydride group, typically found around 1810 cm⁻¹ and 1760 cm⁻¹. The parent acid shows a strong C=O stretch around 1684 cm⁻¹.[\[11\]](#)

Conclusion

3,4,5-Trimethoxybenzoic Anhydride is a highly valuable and specialized reagent in modern organic synthesis. Its utility as a stable, crystalline solid for introducing the pharmacologically significant 3,4,5-trimethoxybenzoyl group makes it an important tool for researchers in drug discovery and development. Through straightforward nucleophilic acyl substitution reactions, it provides reliable access to complex amides and esters, facilitating the synthesis of a diverse array of bioactive molecules. A thorough understanding of its properties, reactivity, and handling requirements allows chemists to leverage its full potential in the synthesis of next-generation therapeutics.

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